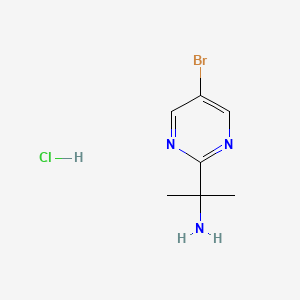

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride

Descripción

Historical Context of Brominated Pyrimidine Research

The study of brominated pyrimidines originated in the early 20th century with foundational work on halogenated nucleic acid components. Wheeler and Johnson’s 1907 discovery of bromine’s reactivity with uracil and cytosine marked the first systematic exploration of bromopyrimidine chemistry. This work laid the groundwork for understanding the electrophilic substitution patterns of pyrimidine rings, particularly the preferential bromination at the 5-position due to the electron-donating effects of adjacent nitrogen atoms.

By the mid-20th century, researchers like Bredereck advanced synthetic methodologies through thermal bromination of pyrimidine hydrochlorides in aromatic solvents, achieving 5-bromopyrimidine yields suitable for industrial applications. The 1970s saw further refinements, including van der Does’ development of gas-phase bromination at 220–500°C, which minimized side reactions while maintaining moderate yields. These milestones established 5-bromopyrimidine derivatives as versatile intermediates, setting the stage for later innovations in functionalized analogues like 2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride.

Table 1: Key Historical Milestones in Brominated Pyrimidine Synthesis

Research Significance in Medicinal Chemistry

5-Bromopyrimidine derivatives occupy a critical niche in drug discovery due to their dual role as pharmacophores and synthetic intermediates. The bromine atom at C5 enhances molecular recognition in kinase binding pockets through halogen bonding, while the pyrimidine core provides a planar scaffold for π-π interactions. In 2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride, the propan-2-amine moiety introduces a basic nitrogen center, enabling salt formation (e.g., hydrochloride) for improved solubility—a property exploited in kinase inhibitor prodrug formulations.

Recent patent literature highlights its utility as a building block for agrochemicals and antitumor agents, with the bromine atom serving as a handle for cross-coupling reactions. For instance, Suzuki-Miyaura couplings at C5 enable rapid diversification into biaryl structures common in EGFR inhibitors. The compound’s synthetic flexibility is evidenced by its use in preparing 1-(5-bromopyrimidin-2-yl)piperidin-3-yl)methylamine derivatives, which show promise as intermediates in kinase-targeted therapies.

Evolution of Scientific Interest in 2-(5-Bromopyrimidin-2-yl)propan-2-amine Hydrochloride

Interest in this specific derivative emerged from the need for pyrimidine analogues with enhanced metabolic stability. Early pyrimidine brominations yielded simple halides like 5-bromouracil, but pharmacological applications required more complex architectures. The introduction of the propan-2-amine side chain addressed two limitations:

- Steric modulation : The bulky tert-amine group reduces off-target interactions by restricting molecular conformation.

- Protonation sites : The amine’s basicity (pKa ~10) facilitates hydrochloride salt formation, improving bioavailability in physiological environments.

Synthetic advances catalyzed its adoption in medicinal chemistry. For example, the Chinese patent CN107163023A details a seven-step route from N-Boc-3-piperidinecarboxylic acid, employing reductive amination and palladium-catalyzed couplings to install the bromopyrimidine moiety. Comparative studies show that modern methods achieve higher regioselectivity than classical approaches, with <5% dibromination byproducts versus 15–20% in early thermal methods.

Table 2: Comparative Analysis of Synthetic Methods for 5-Bromopyrimidine Analogues

The compound’s resurgence in recent literature reflects broader trends in fragment-based drug design, where its compact size (MW 268.5 g/mol) and polarity (LogP 1.2) align with lead-like property guidelines. Ongoing research focuses on exploiting its halogen bond donor capacity to target allosteric kinase pockets—a strategy validated in recent JAK2 inhibitor campaigns.

Propiedades

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNJSXMUQEOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 5-bromopyrimidine with isopropylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions, utilizing advanced chemical reactors and purification techniques to ensure high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and ligands are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride is utilized in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues with Varying Substituents

2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine Hydrochloride

- Molecular Formula : C₈H₁₁ClF₃N₃

- Molecular Weight : 241.64 g/mol

- Key Differences : Replaces the bromine atom with a trifluoromethyl (-CF₃) group at the pyrimidine’s 4-position.

4-Amino-5-bromo-2-chloropyrimidine

- Molecular Formula : C₄H₄BrClN₃

- Molecular Weight : 223.36 g/mol

- Key Differences: Lacks the propan-2-amine moiety; instead, it has a chlorine substituent at the 2-position and an amino group at the 4-position.

- Implications : The absence of the amine side chain reduces steric bulk, possibly altering binding interactions in biological systems .

Amine-Substituted Variants

(5-Bromopyrimidin-2-yl)isopropylamine

- Similarity Score : 0.56 (compared to the target compound)

- Key Differences : Substitutes propan-2-amine with isopropylamine.

- Implications : The branched isopropyl group may increase steric hindrance, affecting molecular recognition in receptor binding .

2-(5-Bromopyrimidin-2-yl)ethylamine Hydrochloride

Aromatic vs. Heterocyclic Core Modifications

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₉H₁₂ClF₂N

- Molecular Weight : 207.65 g/mol

- Key Differences : Replaces the pyrimidine ring with a chloro-fluorophenyl group.

- Implications : The aromatic phenyl ring introduces distinct electronic properties, possibly shifting selectivity in serotonin or dopamine transporter inhibition (as seen in psychoactive analogues; ) .

2-(3,5-Difluorophenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₉H₁₂ClF₂N

- Molecular Weight : 207.65 g/mol

- Key Differences : Contains a difluorophenyl group instead of pyrimidine.

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| 2-(5-Bromopyrimidin-2-yl)propan-2-amine HCl | C₇H₁₀BrClN₃ | 251.53 | 5-Br, 2-propan-2-amine | Pyrimidine core, hydrochloride |

| 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine HCl | C₈H₁₁ClF₃N₃ | 241.64 | 4-CF₃, 2-propan-2-amine | Pyrimidine core, hydrochloride |

| (5-Bromopyrimidin-2-yl)isopropylamine | C₇H₁₁BrN₃ | 229.09 | 5-Br, 2-isopropylamine | Pyrimidine core, neutral amine |

| 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl | C₉H₁₂ClF₂N | 207.65 | 2-Cl, 4-F-phenyl, 2-propan-2-amine | Aromatic core, hydrochloride |

Key Findings and Implications

Halogen Effects : Bromine in the target compound may enhance electrophilic reactivity compared to fluorine or chlorine analogues, influencing drug-receptor interactions .

Amine Chain Flexibility : Propan-2-amine’s tertiary structure offers rigidity, whereas ethyl-methyl or isopropyl substitutions may adjust binding kinetics .

Core Modifications : Pyrimidine-based compounds exhibit distinct electronic profiles compared to aromatic analogues, affecting solubility and target selectivity .

Actividad Biológica

The compound 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride can be expressed as . The presence of the bromine atom on the pyrimidine ring enhances its reactivity and potential interactions with biological targets.

Structural Characteristics

- Pyrimidine Core : The brominated pyrimidine structure is known to interact with various biological molecules.

- Amine Group : The propan-2-amine moiety may contribute to its ability to form hydrogen bonds, influencing its biological activity.

Antimicrobial Activity

Research indicates that 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride exhibits significant antimicrobial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various pyrimidine derivatives, 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride was tested against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound has potential as an antibacterial and antifungal agent, warranting further investigation into its mechanisms of action.

Anticancer Properties

The anticancer potential of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride has been explored through various cell line studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, with results indicating notable antiproliferative activity. The following table summarizes IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.5 |

| HCT116 (Colon) | 3.0 |

| HepG2 (Liver) | 2.0 |

These IC50 values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent.

Enzyme Inhibition

The biological activity of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride is largely attributed to its ability to inhibit key enzymes involved in cellular processes:

- Thymidylate Synthase (TS) : The compound has been shown to inhibit TS, an enzyme critical for DNA synthesis, with IC50 values ranging from 1.95 to 4.24 µM.

- Protein Kinases : Preliminary studies suggest that this compound may also inhibit specific protein kinases associated with cancer progression.

Interaction with Biological Targets

The brominated pyrimidine structure allows for specific interactions with biological macromolecules, enhancing its efficacy as both an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 5-bromo-2-chloropyrimidine with propan-2-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the intermediate, which is then treated with HCl to form the hydrochloride salt . Optimization includes adjusting reaction time (12-24 hours), temperature (80-100°C), and stoichiometric ratios (1:1.2 amine to halide). Monitoring via TLC or HPLC ensures completion.

Q. What analytical techniques are critical for characterizing the purity and structural integrity of hydrochloride salts in amine derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the pyrimidine ring (δ 8.5-9.0 ppm for aromatic protons) and the propan-2-amine moiety (δ 1.3-1.6 ppm for methyl groups) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.03 for C₇H₁₁BrN₃) .

- HPLC : For purity assessment (≥95% purity using a C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What are the recommended protocols for handling and storing hygroscopic amine hydrochloride salts to prevent decomposition?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C. Use desiccants (silica gel) to minimize moisture absorption. For handling, work in a glovebox or under dry N₂ flow. Pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of halogenated pyrimidine derivatives?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement, incorporating anisotropic displacement parameters for bromine atoms. Validate hydrogen bonding networks (e.g., N–H⋯Cl interactions) using PLATON. If twinning occurs, apply the TWIN law or use SQUEEZE to model disordered solvent . Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to resolve bond-length anomalies .

Q. How does the bromine atom at the 5-position of the pyrimidine ring influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The bromine acts as a leaving group in Suzuki-Miyaura couplings. Its electronegativity stabilizes the transition state, enabling Pd-catalyzed reactions with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C in dioxane/water). Competitive debromination side reactions can be mitigated by optimizing catalyst loading (1-5 mol%) and using excess boronic acid (1.5 equiv) .

Q. What strategies are employed to analyze the stability of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1-10) at 37°C for 24-72 hours. Monitor degradation via HPLC; acidic conditions (pH <3) typically enhance salt stability .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (e.g., >150°C for the hydrochloride form) .

Q. In mechanistic studies, how can isotopic labeling (e.g., deuterium) be utilized to track metabolic pathways of halogenated pyrimidine derivatives in biological systems?

- Methodological Answer : Synthesize deuterated analogs (e.g., 2-(5-Bromo-[D₃]pyrimidin-2-yl)propan-2-amine) via H/D exchange using D₂O and a catalyst (e.g., Pd/C). Use LC-MS/MS to trace deuterium retention in in vitro hepatocyte assays, identifying metabolites (e.g., dehalogenated or hydroxylated products) .

Q. What computational methods are effective in predicting the interaction between halogenated pyrimidine derivatives and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., kinases). Bromine's van der Waals radius (1.85 Å) often fits hydrophobic pockets. Validate with MD simulations (NAMD, 100 ns) to assess binding stability. QSAR models can link substituent effects (Hammett σ values) to inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.